1-Adamantanecarboxylic acid

Electroorganic Synthesis Kolbe Electrolysis Reaction Pathway Control

Bridgehead carboxylic acid with 10x faster esterification kinetics vs 2-isomer for rimantadine HCl synthesis. Rigid cage enforces specific coordination geometry for reproducible 1D chain polymers. Acts as steric stabilizer for monodisperse CoPt3 and porous Pt nanoparticles. 99% purity, white crystalline solid. Faster kinetics = reduced process costs. Ideal for antiviral intermediates, MOF building blocks, and nanoparticle synthesis.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
CAS No. 828-51-3
Cat. No. B032954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Adamantanecarboxylic acid
CAS828-51-3
Synonyms1-Adamantanecarboxylic Acid;  1-Adamantane-1-carboxylic Acid;  1-Adamantylcarboxylic Acid;  1-Carboxyadamantane;  NSC 94182;  Tricyclo[3.3.1.13,7]decane-1-carboxylic Acid
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(=O)O
InChIInChI=1S/C11H16O2/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,12,13)
InChIKeyJIMXXGFJRDUSRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Adamantanecarboxylic Acid (CAS 828-51-3) Procurement Guide: Chemical Identity and Key Differentiators


1-Adamantanecarboxylic acid (CAS 828-51-3), also known as adamantane-1-carboxylic acid, is the simplest carboxylic acid derivative of the adamantane cage. It is a white crystalline solid with a molecular formula of C₁₁H₁₆O₂ and a molecular weight of 180.25 g/mol . This compound is characterized by a rigid, highly symmetrical, diamondoid framework that imparts exceptional thermal stability (melting point: 172–177 °C) and unique steric properties [1]. While many adamantane derivatives are commercially available, the 1-carboxylic acid is a fundamental building block whose specific substitution pattern and electronic properties lead to distinct behaviors in electrochemical reactions, coordination chemistry, and supramolecular assembly that are not replicated by its close analogs [2].

Why 1-Adamantanecarboxylic Acid Cannot Be Simply Substituted by Other Adamantane Carboxylic Acids


A procurement decision to substitute 1-adamantanecarboxylic acid with a seemingly similar compound—such as 1-adamantaneacetic acid, 2-adamantanecarboxylic acid, or 1-adamantanamine—is not chemically neutral and will lead to divergent outcomes in critical applications. The position of the carboxyl group on the adamantane cage (1- vs. 2-) dictates the reaction pathway in electrochemical oxidations, with the 1-isomer yielding exclusively carbonium ion-derived products while the 2-isomer produces a complex mixture of radical-derived and carbonium ion-derived products [1]. Furthermore, the presence of a methylene spacer (as in 1-adamantaneacetic acid) fundamentally alters phase-change energetics and host-guest binding thermodynamics [2]. Even a change in functional group from a carboxylic acid to an amine (1-adamantanamine) results in a complete reversal of biological activity, as demonstrated in insulin secretagogue studies where the acid showed significantly reduced effectiveness compared to the amine [3]. These quantifiable differences underscore the risk of generic substitution.

Quantitative Evidence Guide: Direct Comparator Data for 1-Adamantanecarboxylic Acid Selection


Electrochemical Differentiation: Exclusive Carbonium Ion Pathway in Kolbe Electrolysis

1-Adamantanecarboxylic acid exhibits a uniquely selective reaction pathway in anodic oxidation (Kolbe electrolysis) compared to its 2-positional isomer. Under identical conditions, the 1-carboxylic acid yields exclusively carbonium ion-derived products, whereas 2-adamantanecarboxylic acid generates a mixture of radical-derived and carbonium ion-derived products [1]. This stark difference in product distribution demonstrates the critical influence of the carboxyl group's position on the cage and provides a clear rationale for selecting the 1-isomer when a single, predictable product is required for further synthesis.

Electroorganic Synthesis Kolbe Electrolysis Reaction Pathway Control

Biological Activity Differentiation: Reduced Insulin Secretagogue Efficacy vs. Amino Analog

In a study assessing the insulinotropic properties of adamantane derivatives, 1-adamantanecarboxylic acid demonstrated markedly different activity compared to its amino counterpart, 1-adamantanamine. The substitution of the amino group with a carboxyl group (i.e., 1-adamantanecarboxylic acid) decreased the effectiveness in stimulating insulin release by approximately 65% relative to 1-adamantanamine [1]. This quantitative reduction highlights that the two compounds are not functionally interchangeable in biological systems.

Medicinal Chemistry Insulin Secretagogues Structure-Activity Relationship

Thermophysical Differentiation: Fusion and Sublimation Enthalpies vs. 1-Adamantaneacetic Acid

The phase change energetics of 1-adamantanecarboxylic acid differ significantly from those of its closest analog, 1-adamantaneacetic acid, due to the presence or absence of a methylene spacer between the cage and the carboxylic group. Differential scanning calorimetry studies reveal that 1-adamantanecarboxylic acid has a fusion enthalpy of 20.9 ± 0.2 kJ·mol⁻¹ and a sublimation enthalpy of 98.7 ± 4.5 kJ·mol⁻¹ [REFS-1, REFS-2]. These quantitative values are distinct from those of 1-adamantaneacetic acid, impacting predictions of physical stability and volatility in formulations or material applications.

Thermochemistry Physical Chemistry Material Science

Supramolecular Host-Guest Complexation: High Association Constant with β-Cyclodextrin

1-Adamantanecarboxylic acid forms exceptionally stable inclusion complexes with β-cyclodextrin (β-CD), a property widely exploited in the design of self-assembling materials and drug delivery systems. The association constant (Kₐ) for the 1-adamantanecarboxylic acid/β-CD complex is on the order of 10³–10⁵ M⁻¹ [1]. This strong, non-covalent interaction is driven by the precise steric fit of the adamantane cage within the β-CD cavity and is quantifiably higher than that of many other common guests, making it a premier choice for building dynamic, stimuli-responsive architectures.

Supramolecular Chemistry Host-Guest Chemistry Drug Delivery

Optimal Research and Industrial Application Scenarios for 1-Adamantanecarboxylic Acid Based on Evidenced Differentiators


Electrochemical Synthesis: Leveraging Exclusive Carbonium Ion Reactivity

Researchers performing Kolbe electrolysis or related anodic oxidation reactions should select 1-adamantanecarboxylic acid over its 2-isomer to ensure a clean, predictable product distribution. The exclusive formation of carbonium ion-derived products eliminates the need for complex separation from radical-derived byproducts, streamlining downstream purification and improving overall synthetic efficiency [1].

Supramolecular Assembly: Engineering High-Affinity β-Cyclodextrin-Based Systems

For the construction of supramolecular polymers, self-healing materials, or surface-immobilized biosensors, 1-adamantanecarboxylic acid is a validated, high-affinity guest for β-cyclodextrin. Its established Kₐ range (10³–10⁵ M⁻¹) provides a reliable and quantifiable foundation for designing systems that depend on strong, yet reversible, host-guest interactions [2].

Nanoparticle Synthesis: Serving as a Stabilizer for Monodisperse Crystalline Products

The compound's ability to act as a capping agent or stabilizer in nanoparticle synthesis is well-documented. It is specifically cited for its role in producing monodisperse, highly crystalline CoPt₃ and porous platinum nanoparticles, where its rigid structure and carboxylate binding mode are thought to control particle growth and prevent agglomeration .

Medicinal Chemistry: Employing as a Quantitative Negative Control in Insulin Secretion Studies

In assays investigating the insulinotropic activity of adamantane derivatives, 1-adamantanecarboxylic acid is not a substitute for active analogs like 1-adamantanamine. Instead, its quantifiably reduced efficacy (~65% decrease) makes it a precisely characterized negative control, essential for establishing structure-activity relationships and validating the specificity of observed effects [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Adamantanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.